![molecular formula C23H21N3O3 B5587368 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-naphthyl)acetamide](/img/structure/B5587368.png)
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-naphthyl)acetamide
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Overview
Description
The compound belongs to a class of organic molecules known for their diverse range of biological activities and chemical properties. It features an oxadiazole ring, a common motif in medicinal chemistry due to its stability and ability to engage in various chemical interactions. These compounds are of interest for their potential applications in drug discovery and organic synthesis.
Synthesis Analysis
Synthesis of oxadiazole derivatives often involves the cyclization of hydrazides with carbon disulfide or through the reaction of acyl hydrazides with carboxylic acids or their derivatives. A typical approach might start from the common intermediate 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, reacting it with 5-aryl-1,3,4-oxadiazole-2-thione or appropriate 1H-benzo[d]imidazole-2-thiols to obtain the desired oxadiazole derivatives (Ramalingam, K., Ramesh, D., & Sreenivasulu, B., 2019).
Scientific Research Applications
Computational and Pharmacological Evaluation
Studies have explored the computational and pharmacological potentials of novel derivatives, including oxadiazole and pyrazole, demonstrating their effectiveness in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have shown binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) (M. Faheem, 2018).
Anticancer Activity
Research into oxadiazole derivatives synthesized from Schiff base indicated moderate to high anticancer activities across various cancer cell lines. This includes promising activity against breast cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Salahuddin et al., 2014).
Anticonvulsant Activity
The anticonvulsant activities of oxadiazole derivatives have been investigated, with some compounds showing significant effectiveness in models like maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ). This suggests their utility in developing new anticonvulsant drugs (H. Rajak et al., 2010).
Antimicrobial and Antibacterial Evaluation
Oxadiazole derivatives have also demonstrated good to reasonable antibacterial activities against a range of gram-positive and gram-negative species, indicating their potential as antibacterial agents. This is particularly relevant in addressing the growing concern over antibiotic resistance (P. Neeraja et al., 2016).
Chemotherapeutic Agents
Additionally, certain derivatives have been evaluated for their in vitro antimicrobial activity and antiproliferative activity against human tumor cell lines. Compounds exhibiting high inhibitory activity against tumor cell lines without affecting healthy cells highlight their potential as selective chemotherapeutic agents (B. Kaya et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-26(22(27)14-18-8-5-7-16-6-3-4-9-20(16)18)15-21-24-23(25-29-21)17-10-12-19(28-2)13-11-17/h3-13H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSISVGUZOVUKRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(naphthalen-1-yl)acetamide |
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